Fenofibric Acid Methyl Ester Fenofibric Acid Methyl Ester An impurity of Fenofibrate. Fenofibrate is mainly used to reduce cholesterol levels in patients at risk of cardiovascular disease.
Brand Name: Vulcanchem
CAS No.: 42019-07-8
VCID: VC21333456
InChI: InChI=1S/C18H17ClO4/c1-18(2,17(21)22-3)23-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3
SMILES: CC(C)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C18H17ClO4
Molecular Weight: 332.8 g/mol

Fenofibric Acid Methyl Ester

CAS No.: 42019-07-8

Cat. No.: VC21333456

Molecular Formula: C18H17ClO4

Molecular Weight: 332.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Fenofibric Acid Methyl Ester - 42019-07-8

CAS No. 42019-07-8
Molecular Formula C18H17ClO4
Molecular Weight 332.8 g/mol
IUPAC Name methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Standard InChI InChI=1S/C18H17ClO4/c1-18(2,17(21)22-3)23-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3
Standard InChI Key YNSXVMKCLCCCBA-UHFFFAOYSA-N
SMILES CC(C)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Canonical SMILES CC(C)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Appearance White to pale yellow solid

Chemical Structure and Properties

Fenofibric acid methyl ester is structurally characterized as 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid methyl ester. Its molecular structure consists of a fenofibric acid base with a methyl group attached to the carboxylic acid moiety via an ester bond. The compound maintains the core structure of fenofibric acid, which includes:

  • A 4-chlorobenzoyl group

  • A phenoxy linker

  • A 2-methylpropanoic acid backbone

  • A methyl ester group replacing the carboxylic acid hydrogen

This structural configuration is similar to other fenofibric acid ester derivatives described in the literature, such as the JF-1 through JF-7 series, but specifically features a methyl group at the ester position . The methyl ester group is expected to influence the compound's lipophilicity, stability, and pharmacokinetic behavior compared to both the parent fenofibric acid and other ester derivatives.

Synthesis Methodology

The synthesis of fenofibric acid methyl ester would likely follow similar pathways to those described for other fenofibric acid ester derivatives, with modifications to introduce the methyl ester group specifically. Based on available synthetic routes for related compounds, a potential synthesis method can be outlined:

Starting Materials Preparation

The synthesis would begin with the preparation of 4-chloro-4'-hydroxybenzophenone through a Friedel-Crafts acylation reaction:

  • Reaction of 4-chlorobenzoyl chloride with anisole in the presence of aluminum chloride as a Lewis acid catalyst

  • Demethylation of the resulting compound to obtain (4-chlorophenyl)(4-hydroxyphenyl)methanone

Synthesis of Fenofibric Acid

Following the preparation of the benzophenone intermediate, fenofibric acid can be synthesized through:

  • Treatment of (4-chlorophenyl)(4-hydroxyphenyl)methanone with sodium hydroxide in 2-butanone

  • Addition of isopropyl-(2-bromo-2-methyl)-propanonate to the reaction mixture

  • Hydrolysis of the ester with 1M NaOH to obtain fenofibric acid

Esterification to Form Methyl Ester

The final step would involve the specific esterification of fenofibric acid to form the methyl ester:

  • Reaction of fenofibric acid with a methylating agent (likely methyl halide) in the presence of a base

  • Alternatively, treatment with dimethyl sulfate or diazomethane could be employed to introduce the methyl ester group

  • For industrial-scale synthesis, a mixture of dimethyl sulfoxide (DMSO) and a C2-C4 alkyl acetate could be used as the solvent system, similar to the method described for fenofibrate synthesis, but with methyl halide instead of isopropyl halide

Comparative Analysis with Other Fenofibric Acid Derivatives

Structural Comparison

Table 1: Structural Comparison of Fenofibric Acid Derivatives

CompoundEster GroupKey Structural Features
FenofibrateIsopropyl esterOriginal prodrug form
Fenofibric AcidNo ester (free acid)Active metabolite
Fenofibric Acid Methyl EsterMethyl esterSmallest alkyl ester derivative
JF-1(5-methyl-2-oxo-1,3-dioxol-4-yl)-methyl esterCyclic ester structure
JF-2Not fully specified in search resultsShowed highest bioavailability (272.8% relative to fenofibrate)
ParameterFenofibrateFenofibric Acid Ester DerivativesPotential Profile of Methyl Ester
Tmax (h)6.00 ± 0.00 Varies by derivative (e.g., 4.00 ± 0.00 for selected derivatives) Likely shorter than fenofibrate due to potentially faster absorption
T1/2 (h)7.89 ± 1.49 Varies by derivative (e.g., 3.46 ± 0.78 for selected derivatives) Potentially shorter due to more rapid hydrolysis of smaller ester group
Relative BioavailabilityReference standardSignificantly higher (up to 272.8% for JF-2) Likely enhanced compared to fenofibrate but potentially less than optimized derivatives

Bioavailability Enhancement Strategies

The development of fenofibric acid methyl ester, like other ester derivatives, is primarily motivated by the need to enhance bioavailability. Several factors would contribute to its potential improvement in bioavailability:

Physicochemical Properties Affecting Absorption

The methyl ester group would likely confer different lipophilicity and solubility characteristics compared to fenofibrate and other ester derivatives. The smaller methyl group might result in:

  • Different partition coefficient (logP) affecting membrane permeability

  • Altered dissolution profile in gastrointestinal fluids

  • Potentially different interaction with absorption-related transporters

Formulation Strategies

As observed with other fenofibric acid derivatives, the bioavailability of fenofibric acid methyl ester could be further enhanced through optimized formulation approaches:

  • Particle size reduction to improve dissolution rate

  • Lipid-based delivery systems to enhance solubilization

  • Solid dispersion techniques to improve dissolution characteristics

  • Nanoparticle formulations to increase surface area and dissolution rate

These formulation strategies would need to be tailored specifically to the physicochemical properties of the methyl ester derivative.

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